molecular formula C14H14FNO B8122370 N-Methyl-4-benzyloxy-2-fluoroaniline

N-Methyl-4-benzyloxy-2-fluoroaniline

Cat. No.: B8122370
M. Wt: 231.26 g/mol
InChI Key: DIFDZHVFMQCGCC-UHFFFAOYSA-N
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Description

N-Methyl-4-benzyloxy-2-fluoroaniline is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a benzyl group attached to an aniline ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Benzyl Protection: The synthesis of this compound often begins with the protection of the aniline nitrogen using benzyl chloride in the presence of a base such as potassium carbonate.

  • Methylation: The methylation step involves the use of methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like iron and hydrochloric acid are often used.

  • Substitution: Nucleophiles such as sodium cyanide or ammonia can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound oxo-compounds.

  • Reduction: Formation of this compound amine derivatives.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-benzyloxy-2-fluoroaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Methyl-4-benzyloxy-2-fluoroaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, but generally, it may inhibit or activate certain biological processes through binding to these targets.

Comparison with Similar Compounds

  • N-Methyl-2-fluoroaniline: Lacks the benzyloxy group.

  • N-Methyl-4-benzyloxyaniline: Lacks the fluorine atom.

  • 2-Fluoroaniline: Lacks both the methoxy and benzyl groups.

Uniqueness: N-Methyl-4-benzyloxy-2-fluoroaniline is unique due to the combination of the fluorine atom, methoxy group, and benzyl group, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-fluoro-N-methyl-4-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFDZHVFMQCGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

After dissolving N-{1-(1H-benzotriazolyl)methyl}-4-benzyloxy-2-fluoroaniline (14.13 g, 40.56 mmol) in N,N-dimethylformamide (200 ml), methanol (150 ml) and ethanol (50 ml), there was added sodium borohydride (3.06 g, 81.12 mmol) and the mixture was stirred for 2.5 hours at room temperature. There was further added sodium borohydride (0.78 g, 20.28 mmol), and the mixture was stirred for 13.5 hours at room temperature. Water was added to the reaction solution, extraction was performed with ethyl acetate-tetrahydrofuran, the extract was washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was adsorbed onto silica gel and purified by silica gel column chromatography (hexane-ethyl acetate system) to obtain the title compound (5.98 g, 26.31 mmol, 64.87%) as light yellow crystals.
Name
N-{1-(1H-benzotriazolyl)methyl}-4-benzyloxy-2-fluoroaniline
Quantity
14.13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step Two
Quantity
0.78 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
64.87%

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